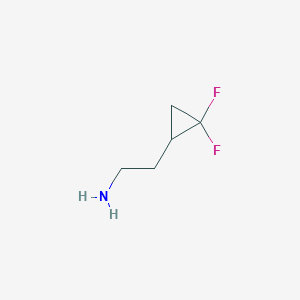

2-(2,2-Difluorocyclopropyl)ethan-1-amine

Vue d'ensemble

Description

“2-(2,2-Difluorocyclopropyl)ethan-1-amine” is a chemical compound with the molecular formula C5H9F2N . It is also known as “this compound hydrochloride” with the CAS Number: 2031258-87-2 . It has a molecular weight of 157.59 .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C5H9F2N.ClH/c6-5(7)3-4(5)1-2-8;/h4H,1-3,8H2;1H . This code provides a standard way to encode the compound’s molecular structure.

Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . The compound’s boiling point is not specified .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Synthesis and Stability : The synthesis of compounds involving gem-difluorocyclopropane, such as 2-(2,2-Difluorocyclopropyl)ethan-1-amine, highlights the stability challenges and fragmentation behaviors of these amines. A study focused on creating novel amines with gem-difluorocyclopropane, revealing that such compounds are stable when the amino group is protected. However, without protection, these compounds tend to undergo fragmentation even at room temperature. This research provides insights into the physico-chemical properties and the mechanisms behind the fragmentation of these fluorinated amines, contributing to the broader understanding of difluorocyclopropyl-containing compounds in synthetic chemistry (Kubyshkin, Kheylik, & Mykhailiuk, 2015).

Biochemical Interactions and Potential Applications

- Inhibition of ACC Deaminase : The biochemical study of 1-Amino-2,2-difluorocyclopropane-1-carboxylic acid (a close relative of this compound) explores its interaction with 1-aminocyclopropane-1-carboxylic acid (ACC) deaminase. This research demonstrates that the difluorocyclopropane moiety increases the reactivity, making it a potent inhibitor of ACC deaminase with significant affinity. Such findings suggest potential applications in modulating ethylene biosynthesis and signaling pathways in plants, hinting at the broader utility of difluorocyclopropyl compounds in agricultural biotechnology (Liu et al., 2015).

Material Science and Polymer Chemistry

- Fluorinated Polyimides : Research on fluorinated polyimides derived from 1,6-bis(4-amino-2-trifluoromethylphenoxy)naphthalene and aromatic dianhydrides, which are structurally related to this compound, reveals the potential of such compounds in creating advanced materials. These polyimides, characterized by low moisture absorption and low dielectric constants, offer promising applications in electronic and aerospace industries due to their excellent thermal stability and electrical properties (Chung & Hsiao, 2008).

Analytical Chemistry and Sensor Development

- Iron (III) Detection : A study on the development of fluorescent receptors for metal ion detection showcases the versatility of compounds with amine and hydroxyl functionalities. While not directly related to this compound, this research underlines the broader applicability of functionalized amines in creating sensitive and selective sensors for metal ions, such as Fe3+. The findings from this study contribute to the field of analytical chemistry, offering pathways for the development of efficient chemical and biological sensors (Fegade et al., 2014).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Propriétés

IUPAC Name |

2-(2,2-difluorocyclopropyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F2N/c6-5(7)3-4(5)1-2-8/h4H,1-3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFMDNCKAFKFJTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(F)F)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4,6-Difluorobenzo[d]thiazol-2-yl)azetidin-3-ol](/img/structure/B1430118.png)

![N-{[5-(propan-2-yl)-1,3-oxazol-2-yl]methyl}-N-(pyrrolidin-3-yl)acetamide](/img/structure/B1430122.png)

![N-methyl-1-[4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride](/img/structure/B1430123.png)

![5-Chlorothieno[2,3-C]pyridine](/img/structure/B1430129.png)

![2-Chloro-6-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1430132.png)